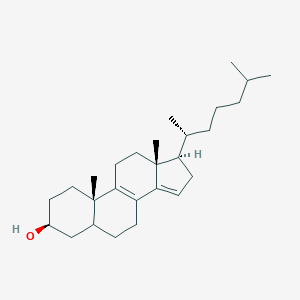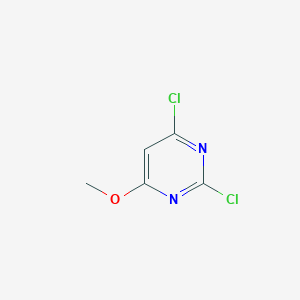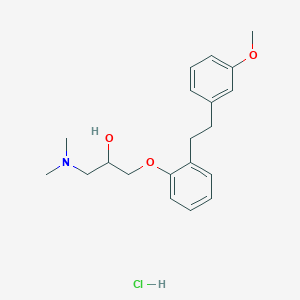
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require a more advanced analysis like X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
“5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
科学的研究の応用
Green Synthesis Techniques
Isoindolines, including derivatives like 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, are being explored for their potential in green chemistry. Researchers aim to develop solventless synthesis methods that are more environmentally friendly and adhere to green chemistry principles . These techniques involve simple heating and quick reactions without the use of solvents, which is a significant step towards sustainable chemical practices.
Neuropharmacology
The compound has been evaluated for its affinity with the human dopamine receptor D2, suggesting potential applications in neuropharmacology . This includes the development of new antipsychotic agents, as isoindolines and isoindoline-1,3-dione derivatives have shown modulation of dopamine receptors, which is crucial in treating disorders like Parkinson’s disease and possibly other neuropsychiatric conditions.
Cancer Therapy
Isoindoline-1,3-dione derivatives have been synthesized and tested against blood cancer cell lines, showing promising results as anticancer agents . These compounds, including 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, have demonstrated the ability to induce apoptosis and necrosis in cancer cells, providing a basis for further research into their efficacy in cancer treatment.
Drug Synthesis Intermediates
These compounds serve as important intermediates in the synthesis of new drugs . Their structural versatility allows for the creation of a wide variety of pharmacologically active molecules, making them valuable in the drug development process.
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline derivatives indicates potential applications in Alzheimer’s disease treatment . As the accumulation of β-amyloid plaques is a hallmark of Alzheimer’s, compounds that can prevent this process are of significant interest for therapeutic development.
Molecular Docking Studies
Isoindoline derivatives are used in molecular docking studies to predict their binding affinities and pharmacokinetic parameters . This is particularly useful in drug discovery, where understanding how a compound interacts with its target can inform the design of more effective drugs.
Safety and Hazards
作用機序
Target of Action
Isoindole-1,3-dione derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Isoindole-1,3-dione derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoindole-1,3-dione derivatives are known to influence a range of biochemical pathways, leading to downstream effects .
Result of Action
Isoindole-1,3-dione derivatives are known to have a broad range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione . .
特性
IUPAC Name |
5-ethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKCUHMZOIRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)










